molecular formula C11H20N2O2 B1144081 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1250993-51-1

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B1144081
CAS No.: 1250993-51-1
M. Wt: 212.2887
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound with a unique structure that includes a diazabicyclo framework. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by cyclization and Boc (tert-butoxycarbonyl) protection. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: A stereoisomer with similar properties but different spatial arrangement.

    3-Boc-3,7-diazabicyclo[4.2.0]octane: Without specific stereochemistry, used in similar applications.

Uniqueness

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the development of stereospecific drugs and catalysts.

Properties

IUPAC Name

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJQPTVCSWOB-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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